molecular formula C10H10Cl2N2O2 B2387577 2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide CAS No. 2810-42-6

2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide

Cat. No.: B2387577
CAS No.: 2810-42-6
M. Wt: 261.1
InChI Key: BIFWDRHEVJDNBT-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide is a chloroacetamide derivative characterized by a phenyl ring substituted with a 2-chloro-acetylamino group. This structural motif positions it within a broader class of bioactive compounds, where chloroacetamide groups are critical for reactivity and biological interactions. The compound’s dual chloro substituents enhance its electrophilic character, making it a candidate for nucleophilic substitution reactions, particularly in peptide stapling and covalent inhibitor design . Its synthesis typically involves bis-halogenomethyl-aryl derivatives in aqueous/organic solvent mixtures under mild conditions .

Properties

IUPAC Name

2-chloro-N-[2-[(2-chloroacetyl)amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h1-4H,5-6H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFWDRHEVJDNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide typically involves the reaction of chloroacetyl chloride with 2,6-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted amides or thioamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Conformation

  • 2-Chloro-N-phenylacetamide Derivatives (e.g., 2-chloro-N-(3-methylphenyl)acetamide, 2-chloro-N-(3-nitrophenyl)acetamide): Substituents like methyl or nitro groups on the phenyl ring influence molecular conformation. For instance, the N–H bond in 2-chloro-N-(3-methylphenyl)acetamide adopts a syn conformation relative to the meta-methyl group, whereas nitro groups induce an anti conformation . In contrast, the target compound’s 2-(2-chloro-acetylamino) substituent likely promotes intramolecular hydrogen bonding, stabilizing specific conformers and affecting packing in the solid state . Key Data:
Compound Substituent Dihedral Angle (Amide-Phenyl) Conformation
Target Compound 2-(2-Chloro-acetylamino) Not reported Likely stabilized by H-bonding
2-Chloro-N-(3-methylphenyl) 3-Methyl 16.0° Syn to methyl
2-Chloro-N-(3-nitrophenyl) 3-Nitro Not reported Anti to nitro
  • 2-Chloro-N-(benzothiazol-2-yl)acetamide (P1): Reacts with amines (e.g., sulfapyridine) under solvent-free fusion or DMF reflux to form thiazole derivatives. The benzothiazole ring enhances π-π stacking, whereas the target compound’s phenyl-acetylamino group may prioritize hydrogen-bonding interactions .

Structural Insights

  • Quantum chemical calculations on 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide reveal a single preferred conformer, whereas bulkier substituents (e.g., diphenylthiophosphoryl) induce equilibrium between synclinal and anticlinal conformers . The target compound’s conformation remains unexplored but is hypothesized to balance steric and electronic effects.

Pharmacological Potential

  • The target compound’s dual chloro groups may enhance binding affinity .

Biological Activity

2-Chloro-N-[2-(2-chloro-acetylamino)-phenyl]-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₁H₁₃Cl₂N₂O₂
  • CAS Number : 23420-63-5

The presence of chloro groups in its structure enhances its reactivity, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screened several N-substituted phenyl-2-chloroacetamides against various pathogens, including Staphylococcus aureus and Candida albicans. The results showed that these compounds were particularly effective against Gram-positive bacteria and moderately effective against yeast species .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenActivity Level
This compoundStaphylococcus aureusHigh
N-(4-chlorophenyl)-2-chloroacetamideEscherichia coliModerate
N-(3-bromophenyl)-2-chloroacetamideCandida albicansModerate

Anticancer Potential

Chalcone derivatives, including those related to this compound, have been noted for their anticancer properties. These compounds can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. The structural modifications in chalcones often enhance their potency against different cancer cell lines.

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial in the development of therapeutics for inflammatory diseases.

The mechanism of action for this compound includes:

  • Nucleophilic Substitution : The chloro groups facilitate nucleophilic attack, which can lead to the formation of reactive intermediates that interact with biological targets.
  • Binding Affinity : Interaction studies indicate a significant binding affinity to various biological targets, which is critical for its therapeutic efficacy.

Case Studies

One notable study involved the synthesis and evaluation of a series of N-substituted phenyl-2-chloroacetamides. These compounds were subjected to quantitative structure-activity relationship (QSAR) analysis to predict their biological activity based on their chemical structure. The findings confirmed that structural modifications significantly influenced their antimicrobial potency and selectivity .

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